molecular formula C10H7NO2S B3021100 2-oxo-2H-chromene-3-carbothioamide CAS No. 69015-65-2

2-oxo-2H-chromene-3-carbothioamide

Cat. No. B3021100
CAS RN: 69015-65-2
M. Wt: 205.23 g/mol
InChI Key: NNHJYDSWYAVKNK-UHFFFAOYSA-N
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Description

2-oxo-2H-chromene-3-carbothioamide is a chemical compound with the molecular formula C10H7NO2S . It is a solid substance and is also known by its IUPAC name, 2-oxo-2H-chromene-3-carbothioamide .


Synthesis Analysis

The synthesis of 2-oxo-2H-chromene-3-carbothioamide can be achieved through the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides using aqueous sodium carbonate or hydrogen carbonate solution, at room temperature .


Molecular Structure Analysis

The molecular structure of 2-oxo-2H-chromene-3-carbothioamide has been confirmed by single crystal X-rays diffraction analysis . The compound has a molecular weight of 205.24 .


Chemical Reactions Analysis

In acidic anhydrous media (glacial acetic acid or acetic anhydride), 2-oxo-2H-chromene-3-carbothioamide can react intramolecularly to produce expected derivatives .


Physical And Chemical Properties Analysis

2-oxo-2H-chromene-3-carbothioamide is a solid substance with a melting point of 235-236 degrees Celsius . It has a molecular weight of 205.24 .

Scientific Research Applications

Synthesis of 3-Hetaryl-2-oxo-2H-chromenes

The compound is used in the synthesis of 3-hetaryl-2-oxo-2H-chromenes. This method is based on the rearrangements of 2-imino-2H-chromene-3-carboxamides into 3-hetaryl-2-oxo-2H-chromenes under the action of dinucleophiles .

Green Synthesis of 2-Oxo-2H-chromene-3-carbonitriles

2-oxo-2H-chromene-3-carbothioamide is used in the green synthesis of 2-oxo-2H-chromene-3-carbonitriles. This synthesis is carried out in one step by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication .

Synthesis of 2-Imino-2H-chromene-3-carboxamides

The compound is used in the synthesis of new 2-imino-2H-chromene-3-carboxamides in excellent yield and high atom economy by the Knoevenagel condensation of salicylaldehyde derivatives .

Synthesis of 2-Oxo-2H-Chromene-3-Carboxylic Acid

2-oxo-2H-chromene-3-carbothioamide is used in the synthesis of 2-oxo-2H-chromene-3-carboxylic acid under microwave irradiation method .

Biological Activities

The compound exhibits biological activities like antimicrobial, antifungal, anti-HIV, monoamine oxidase inhibitory, α-chymotrypsin and human leukocyte elastase inhibitory, and antioxidant .

Fluorescent Probes

3-Cyanocoumarin-based organic fluorescent compounds have recently been developed and used in fabrication of fluorescent probes for early detection of cancerous cells and fluorescent imaging in living cells .

Synthesis of Various Compounds

3-Cyanocoumarins are well-known starting materials for the synthesis of various compounds such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, methine dyes, 3-aroylcoumarins, chromeno[3,4-c]pyridines, 1-styrylbenzopyrano[3,4-c]pyrazoles, cyclopropa[c]coumarins, etc .

Mechanism of Action

Mode of Action

It has been suggested that the compound may undergo intramolecular reactions under certain conditions . More detailed studies are required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

It’s known that the compound can undergo intramolecular reactions , which could potentially influence various biochemical pathways

properties

IUPAC Name

2-oxochromene-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c11-9(14)7-5-6-3-1-2-4-8(6)13-10(7)12/h1-5H,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHJYDSWYAVKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354481
Record name 2-oxo-2H-chromene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2H-chromene-3-carbothioamide

CAS RN

69015-65-2
Record name 2-oxo-2H-chromene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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